molecular formula C11H14O3 B8449376 1-(2-Hydroxy-4-methoxy-phenyl)-2-methyl-propan-1-one

1-(2-Hydroxy-4-methoxy-phenyl)-2-methyl-propan-1-one

Cat. No. B8449376
M. Wt: 194.23 g/mol
InChI Key: GFVFMHCUIROGLV-UHFFFAOYSA-N
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Patent
US07534788B2

Procedure details

The above prepared 1-(2,4-dihydroxy-phenyl)-2-methyl-propan-1-one (1.13 g, 5.55 mmol, corrected for purity) was dissolved in 22 mL of acetonitrile and treated successively at 0° C. with iodomethane (0.36 mL, 1.05 eq.) and Cs2CO3 (1.998 g, 1.1 eq.), and the mixture then stirred over night at ambient temperature. Pouring onto crashed ice/NH4Cl, twofold extraction with AcOEt, washing with water, drying over sodium sulfate, and evaporation of the solvents, followed by flash chromatography (SiO2, hexane/AcOEt=95/5), delivered 0.740 g of the title compound as colorless oil.
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
1.998 g
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:13])[CH:10]([CH3:12])[CH3:11].IC.[C:16]([O-])([O-])=O.[Cs+].[Cs+]>C(#N)C>[OH:1][C:2]1[CH:7]=[C:6]([O:8][CH3:16])[CH:5]=[CH:4][C:3]=1[C:9](=[O:13])[CH:10]([CH3:11])[CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.13 g
Type
reactant
Smiles
OC1=C(C=CC(=C1)O)C(C(C)C)=O
Step Two
Name
Quantity
0.36 mL
Type
reactant
Smiles
IC
Name
Cs2CO3
Quantity
1.998 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Three
Name
Quantity
22 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture then stirred over night at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Pouring
EXTRACTION
Type
EXTRACTION
Details
ice/NH4Cl, twofold extraction with AcOEt
WASH
Type
WASH
Details
washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate, and evaporation of the solvents

Outcomes

Product
Name
Type
Smiles
OC1=C(C=CC(=C1)OC)C(C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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